molecular formula C25H29N3O3 B4016093 1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4016093
M. Wt: 419.5 g/mol
InChI Key: BWNOUZJRXJKPTO-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that often exhibit significant biological activity. Such molecules are of interest due to their potential applications in medicine and research. The structural components of the molecule, including the methoxyphenyl group, tetrahydro-naphthalenyl moiety, and piperazinyl-pyrrolidinedione framework, suggest a molecule designed for specific receptor interactions or biochemical processes.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds and employing methods like acylation, Grignard reactions, demethylation, and etherification. For example, a process described involves acylation followed by a Grignard reaction, leading to the formation of dihydronaphthalene isomers, which after several steps result in compounds with antiestrogenic activity (Jones et al., 1979).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction, revealing that such molecules can have complex three-dimensional arrangements influencing their chemical behavior and interaction with biological molecules. The analysis shows coplanar rings attached to the core structure, with overall non-planar molecular conformation, highlighting the importance of spatial arrangement in the molecule's function (Zhang et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of these molecules includes interactions with biological targets, leading to specific biological activities such as antiestrogenic effects. The ability to undergo reactions like demethylation and etherification is critical for modifying the molecule's properties for desired biological outcomes (Jones et al., 1979).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and molecular symmetry play significant roles in the molecule's behavior in different environments. Studies involving related compounds demonstrate the influence of these properties on the molecule's stability and interaction with other substances (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific functional groups and the molecule's affinity towards biological receptors, are key in determining its potential applications. The compound's design often aims at achieving high specificity and potency in its target interactions, as evidenced by modifications leading to enhanced biological activity (Jones et al., 1979).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-31-22-10-8-20(9-11-22)28-24(29)17-23(25(28)30)27-14-12-26(13-15-27)21-7-6-18-4-2-3-5-19(18)16-21/h2-5,8-11,21,23H,6-7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNOUZJRXJKPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Reactant of Route 2
1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Reactant of Route 4
1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Reactant of Route 6
1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione

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